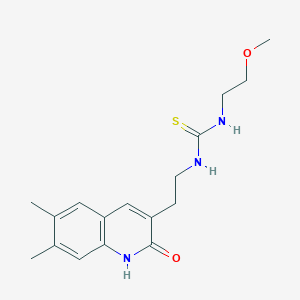
1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a bicyclic aromatic system, and a thiourea group, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea typically involves the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethyl Group: : The ethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide derivative of the quinoline is reacted with ethylamine.
Formation of the Thiourea Group: : The thiourea group can be introduced by reacting the ethylated quinoline with thiourea under suitable conditions, such as heating in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The quinoline core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the quinoline core or the thiourea group.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like amines and thiourea are used, and reactions are typically carried out under reflux conditions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Substituted quinolines and thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: : The compound's biological activity could make it useful in drug discovery and development.
Industry: : It might be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can bind to metal ions, which may influence enzyme activity or other biological processes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea is similar to other quinoline derivatives and thiourea compounds. its unique combination of substituents and structure may confer distinct properties and applications. Some similar compounds include:
1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea
1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea
These compounds share the quinoline core and thiourea group but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11-8-14-10-13(16(21)20-15(14)9-12(11)2)4-5-18-17(23)19-6-7-22-3/h8-10H,4-7H2,1-3H3,(H,20,21)(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLCPPUBTPNEDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=S)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














